molecular formula C15H17NO2 B2373413 N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide CAS No. 2188733-62-0

N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide

Cat. No. B2373413
CAS RN: 2188733-62-0
M. Wt: 243.306
InChI Key: QINCXVLTYLJHEU-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two or more rings connected through a single atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . The common atom that connects the two (or sometimes three) rings is called the spiro atom .


Synthesis Analysis

The synthesis of spiro compounds often involves the reaction of a diol with a cyclic ketone . Stereoselective synthesis approaches have been developed for spirocyclic oxindoles .


Molecular Structure Analysis

In organic chemistry, spiro compounds are compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system .


Chemical Reactions Analysis

Spiro compounds can participate in a variety of chemical reactions. For example, they can undergo [4 + 2] cycloaddition reactions .


Physical And Chemical Properties Analysis

Physical properties of matter include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Some spiro compounds have shown promising bioactivities, such as antibacterial and anticancer properties .

Future Directions

The development of new synthetic strategies and the exploration of novel spiro compounds are ongoing in the field of organic and medicinal chemistry . These compounds have potential applications in various areas, including drug discovery .

properties

IUPAC Name

N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-14(17)16-12-4-5-13-11(10-12)6-9-15(18-13)7-3-8-15/h2,4-5,10H,1,3,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINCXVLTYLJHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OC3(CCC3)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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